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Compound of Interest

Compound Name:
3-(Piperidin-4-YL)-3,4-

dihydroquinazolin-2(1H)-one

Cat. No.: B1366972 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)-3,4-
dihydroquinazolin-2(1H)-one

Introduction: The Quinazolinone Scaffold in Modern
Drug Discovery
The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a

molecular framework that is capable of binding to a variety of biological targets and exhibiting a

wide range of pharmacological activities.[1] Derivatives of this scaffold have been successfully

developed into drugs for treating a multitude of conditions, underscoring its therapeutic

versatility.[1][2] The specific derivative, 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one,

represents a molecule of significant interest for researchers, scientists, and drug development

professionals.

A comprehensive understanding of a compound's physicochemical properties is the bedrock of

successful drug development. These parameters—including solubility, lipophilicity, stability, and

ionization state—govern a molecule's absorption, distribution, metabolism, and excretion

(ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed

technical overview of the known and predicted physicochemical properties of 3-(Piperidin-4-
YL)-3,4-dihydroquinazolin-2(1H)-one, alongside field-proven methodologies for its empirical

characterization. The objective is to equip researchers with the foundational knowledge

required to advance this promising molecule through the drug discovery pipeline.
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Section 1: Chemical Identity and Structural
Elucidation
Accurate identification is the first step in any chemical or biological investigation. The

fundamental identifiers for this compound are cataloged below.

Identifier Data Source(s)

IUPAC Name
3-(piperidin-4-yl)-3,4-

dihydroquinazolin-2(1H)-one
[3]

CAS Number 79098-75-2 [3][4][5]

Molecular Formula C₁₃H₁₇N₃O [3]

Molecular Weight 231.29 g/mol [3][4]

Physical Form Solid [5]

Canonical SMILES
C1CNCCC1N2C(=O)NC3=CC

=CC=C3C2

InChI Key
KSTFHYBYFDYWSD-

UHFFFAOYSA-N

Figure 1: 2D Structure of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Section 2: Core Physicochemical Properties
The following table summarizes key physicochemical properties. It is critical to note that many

of these values are computationally predicted and require experimental verification for use in a

regulatory or developmental setting.
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Property Predicted Value
Significance in Drug
Development

Boiling Point 459.0 ± 45.0 °C

Indicates thermal stability at

high temperatures, relevant for

manufacturing and formulation

processes.[3][5]

Density 1.180 ± 0.06 g/cm³

Important for formulation

design, particularly for solid

dosage forms.[3][5]

pKa 14.85 ± 0.20

The pKa influences the

ionization state of a molecule

at different physiological pH

values, directly impacting

solubility, absorption across

membranes, and receptor

binding. The piperidinyl

nitrogen is expected to be the

primary basic center.[3][5]

XLogP3 2.19

A measure of lipophilicity, LogP

is a critical predictor of a drug's

ability to cross cell

membranes. A value in this

range is often associated with

good oral absorption potential.

[3]

Section 3: Analytical Characterization and
Methodologies
As a Senior Application Scientist, my experience underscores that predicted data is merely a

starting point. Rigorous experimental characterization is non-negotiable. The following

protocols outline a self-validating system for confirming the identity, purity, and key properties of

a synthesized batch of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one.
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Protocol 1: Purity and Identity Confirmation via HPLC-
MS
This workflow is designed to separate the target compound from any impurities and confirm its

molecular weight, providing orthogonal confirmation of identity.

Methodology:

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g.,

Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

HPLC System:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18

stationary phase provides excellent hydrophobic retention for a molecule with this LogP,

enabling separation from more polar starting materials or more non-polar byproducts.

Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing

agent and proton source, ensuring sharp peak shapes and efficient ionization in the mass

spectrometer.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient

elution is essential to ensure that compounds with a wide range of polarities are eluted

efficiently, providing a comprehensive impurity profile.

Flow Rate: 1.0 mL/min.

Detection: UV-Vis detector at 254 nm.

Mass Spectrometry (MS) System:

Ionization: Electrospray Ionization (ESI) in positive mode. Causality: The presence of basic

nitrogen atoms in the piperidine and quinazolinone rings makes the molecule readily

protonated, making positive mode ESI highly effective.
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Analysis: Scan for the protonated molecular ion [M+H]⁺ at m/z 232.14.

Sample Preparation HPLC Separation MS Identification

Dissolve Compound
(1 mg/mL in MeOH)

Inject onto
C18 Column

Gradient Elution
(5-95% ACN)

UV Detection
(254 nm) Positive ESIEluent Split Scan for [M+H]⁺

(m/z 232.14)

Click to download full resolution via product page

Workflow for HPLC-MS analysis.

Protocol 2: Structural Elucidation via NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the

chemical environment of each proton and carbon atom.

Methodology:

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent,

such as DMSO-d₆ or CDCl₃. Causality: DMSO-d₆ is often preferred for its ability to dissolve a

wide range of compounds and for its clear visualization of exchangeable protons (e.g., N-H).

¹H NMR Acquisition: Acquire a standard proton spectrum.

Expected Signals:

Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the four protons on

the benzene ring.

Piperidine Ring (~1.5-3.5 ppm): A complex set of multiplets for the axial and equatorial

protons.

Quinazolinone CH₂ (~4.0-4.5 ppm): A singlet or AB quartet for the methylene group in

the dihydro-quinazolinone ring.
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N-H Protons: Broad signals that may be exchangeable with D₂O, corresponding to the

piperidine N-H and quinazolinone N-H.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Expected Signals:

Carbonyl Carbon (~160-170 ppm): A distinct peak for the C=O group.

Aromatic Carbons (~110-150 ppm): Six signals for the carbons of the benzene ring.

Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine

and methylene groups.

2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm

proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Section 4: Stability Assessment
Stability testing is a cornerstone of pharmaceutical development, ensuring a drug product

maintains its quality, safety, and efficacy throughout its shelf life.[6] The process involves

evaluating the impact of environmental factors like temperature, humidity, and light.[7][8]

Guiding Principle: A robust stability program aims to identify potential degradation pathways,

determine appropriate storage conditions, and establish a product's shelf life.[6][9] This is

achieved through a combination of long-term, accelerated, and forced degradation studies.[8]

[10]

Protocol 3: Forced Degradation (Stress Testing)
The objective of stress testing is to intentionally degrade the sample to predict the likely

degradation products under more extreme conditions and to establish the "stability-indicating"

capability of the analytical method.[8]

Methodology:

Stock Solution: Prepare a 1 mg/mL solution of the compound.
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Stress Conditions (run in parallel):

Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.

Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.

Thermal Stress: Heat the solid powder at 105°C for 24 hours.

Photostability: Expose the solid powder and a solution to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy

of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all

samples by the validated HPLC-MS method (Protocol 1) against a non-stressed control.

Evaluation:

Calculate the percentage of degradation.

Check for the appearance of new peaks (degradants).

Ensure the main peak and degradant peaks are well-separated (peak purity), thus

validating the method as "stability-indicating."
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Logic flow for a forced degradation study.

Section 5: Biological Context and Potential
Applications
While specific biological data for 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is not

extensively published, the 2,3-dihydroquinazolin-4(1H)-one scaffold is a prolific source of

bioactive compounds.[1][2] Understanding this context is crucial for guiding future research.

Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic

effects against a broad range of human cancer cell lines.[11] A notable mechanism of action

is the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells and leads to

apoptosis.[12]

Antiparasitic Activity: The scaffold has shown promise in combating neglected tropical

diseases. Specific derivatives have been identified as potent anti-leishmanial agents.[13]
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Furthermore, a high-throughput screen identified the dihydroquinazolinone class as a novel

antimalarial that targets the parasite's PfATP4 ion pump.[14]

Other Activities: The versatility of the quinazolinone core has led to the discovery of

derivatives with analgesic, anti-inflammatory, and antibacterial properties.[15][16]

Potential Biological Targets / Activities

Quinazolinone
Scaffold

Tubulin Polymerization
(Anticancer)

PfATP4 Ion Pump
(Antimalarial)

Leishmanial Enzymes
(Anti-parasitic)

COX, Kinases, etc.
(Anti-inflammatory)

Click to download full resolution via product page

Potential therapeutic applications of the quinazolinone scaffold.

Conclusion
3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a compound built upon a medicinally

significant quinazolinone scaffold. Its predicted physicochemical properties, such as a LogP of

~2.2 and the presence of a basic center, suggest a favorable profile for further investigation.

However, this guide emphasizes the critical importance of moving beyond computational

predictions to rigorous experimental verification. The detailed protocols for analytical

characterization and stability testing provide a validated framework for researchers to generate

the reliable data necessary for any drug development program. Given the established potential

of this chemical class in oncology and infectious diseases, a thorough understanding of these

foundational properties is the essential first step toward unlocking the full therapeutic potential

of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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